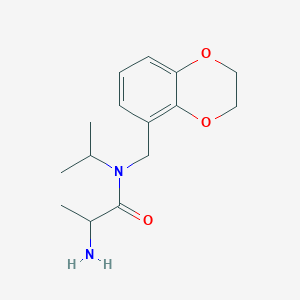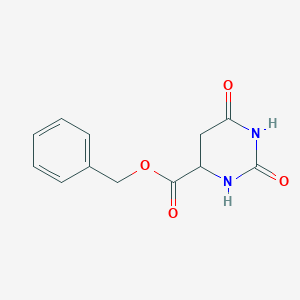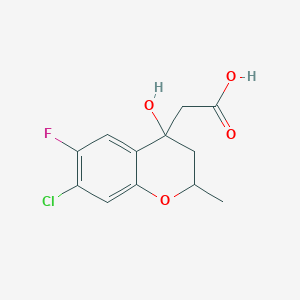
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenanthroline core, which is a heterocyclic structure known for its applications in coordination chemistry, and a benzylpiperazine moiety, which is often found in pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one typically involves multi-step organic reactions. One common approach starts with the nitration of 1,10-phenanthroline to introduce the nitro group at the 3-position. This is followed by the acylation of the phenanthroline derivative with 4-benzylpiperazine-1-carbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation: The phenanthroline core can be oxidized under strong oxidative conditions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 8-(4-benzylpiperazine-1-carbonyl)-3-amino-10aH-1,10-phenanthrolin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phenanthroline-quinone derivatives.
科学的研究の応用
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a pharmacological agent due to the presence of the benzylpiperazine moiety, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes or receptors. The benzylpiperazine moiety is known to interact with serotonin receptors, which could explain some of its pharmacological effects. Additionally, the phenanthroline core can chelate metal ions, potentially affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
8-(4-benzylpiperazine-1-carbonyl)-3-amino-10aH-1,10-phenanthrolin-4-one: A reduced form with an amino group instead of a nitro group.
2-(4-benzylpiperazine-1-carbonyl)-6,8-dichlorochromen-4-one: A structurally similar compound with a chromenone core.
5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one: Another related compound with a pyrroloquinoline core.
Uniqueness
What sets 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one apart is its unique combination of a phenanthroline core and a benzylpiperazine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C24H21N5O4 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14,21H,8-11,15H2 |
InChIキー |
OWPQOUSCOWKWFZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=C5C(=NC=C(C5=O)[N+](=O)[O-])C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)









phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
